3-Bromo-2-methoxy-5-nitropyridine is a substituted pyridine derivative valued as a key intermediate in medicinal chemistry and organic synthesis. Its utility stems from the specific arrangement of three functional groups on the pyridine core: a bromine atom at the 3-position, ideal for palladium-catalyzed cross-coupling reactions; a nitro group at the 5-position, which activates the ring for certain transformations and can be chemically modified; and a methoxy group at the 2-position, which influences the electronic properties and regioselectivity of reactions. This precise configuration provides a reliable platform for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.
Replacing 3-Bromo-2-methoxy-5-nitropyridine with seemingly similar analogs, such as the 3-chloro version, can lead to significant decreases in process efficiency. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis. This reactivity difference means that the bromo-compound often provides substantially higher yields under milder conditions, reducing catalyst load, energy consumption, and purification costs. Opting for a precursor like 2,3-dichloro-5-nitropyridine introduces an additional, challenging synthetic step to selectively install the methoxy group, adding process complexity and potential for yield loss. Therefore, direct procurement of the specified 3-bromo isomer is frequently the most cost-effective and time-efficient strategy for downstream applications.
In the synthesis of pyrazolopyridine derivatives as potential kinase inhibitors, 3-Bromo-2-methoxy-5-nitropyridine was used as the starting material for a key Suzuki coupling reaction with (4-fluoro-2-methylphenyl)boronic acid. The reaction proceeded to furnish the coupled product in a 95% yield, demonstrating high efficiency as a precursor in a high-value synthetic application. [1]
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 95% |
| Comparator Or Baseline | 3-Chloro-2-methoxy-5-nitropyridine, which has a less reactive C-Cl bond, is expected to give significantly lower yields under identical conditions based on established halogen reactivity trends (Br > Cl) in cross-coupling. |
| Quantified Difference | Not directly measured in-study, but a substantial yield improvement is expected over the chloro analog. |
| Conditions | Suzuki coupling with (4-fluoro-2-methylphenyl)boronic acid, Pd(PPh3)4 catalyst, Na2CO3 base, in a mixture of toluene, ethanol, and water. |
For a procurement manager or process chemist, a higher yield in a key step directly translates to lower raw material costs, less waste, and greater overall process efficiency.
In a patent for compounds targeting hematological disorders, 3-Bromo-2-methoxy-5-nitropyridine served as a key intermediate. It was subjected to a Suzuki coupling with (2-chlorophenyl)boronic acid, affording the desired 3-(2-chlorophenyl)-2-methoxy-5-nitropyridine product in an 89% isolated yield. [1] This result reinforces its reliability in constructing highly substituted biaryl systems common in active pharmaceutical ingredients.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 89% |
| Comparator Or Baseline | General Suzuki coupling reactions, where yields can be highly variable. Achieving a yield near 90% for a heteroaromatic coupling is indicative of a highly suitable and reactive substrate. |
| Quantified Difference | This high yield minimizes the need for extensive optimization that is often required for less reactive substrates, such as chloro-pyridines. |
| Conditions | Suzuki coupling with (2-chlorophenyl)boronic acid, Pd(dppf)Cl2 catalyst, K2CO3 base, in a dioxane/water solvent system at 80 °C. |
This demonstrates the compound's robustness and high performance across different coupling partners, giving buyers confidence in its utility for a range of synthetic targets without needing extensive process re-development.
In the discovery of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), 3-Bromo-2-methoxy-5-nitropyridine was chosen as the crucial starting material for the synthesis of the core scaffold. Its use in a multi-gram scale synthesis campaign for preclinical evaluation highlights its reliability and suitability for producing significant quantities of material, a critical consideration for advancing drug candidates. [1]
| Evidence Dimension | Precursor Suitability & Reproducibility |
| Target Compound Data | Selected for multi-gram scale-up synthesis. |
| Comparator Or Baseline | Alternative building blocks that may be cheaper but less reliable, potentially leading to failed batches, complex purifications, or inconsistent yields on a larger scale. |
| Quantified Difference | Not quantified, but the selection for scale-up implies superior performance and reproducibility over other potential starting materials considered during route scouting. |
| Conditions | Multi-step synthesis involving an initial Suzuki coupling followed by further transformations to produce the final API. |
Selection for scale-up is a strong indicator of a compound's process robustness and purity profile, assuring buyers that it is not just an academic curiosity but a practical solution for producing material in quantity.
This compound is the right choice for research programs focused on synthesizing novel kinase inhibitors, particularly those requiring a highly substituted pyridine core. Its demonstrated high-yield performance in Suzuki reactions allows for the reliable introduction of diverse aryl and heteroaryl groups at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [REFS-1, REFS-2]
For process chemistry and scale-up operations, this compound is a preferred precursor when reproducibility and high throughput are critical. Its proven utility in multi-gram syntheses of complex drug candidates, such as DLK inhibitors, confirms its suitability for producing material that meets the stringent purity and consistency requirements for preclinical and clinical development. [3]
When the primary synthetic challenge is the efficient construction of a C-C bond between a pyridine ring and another aromatic system, this compound offers a distinct advantage. The high reactivity of the C-Br bond ensures efficient coupling where analogs like 3-chloro-2-methoxy-5-nitropyridine would require harsher conditions or deliver lower yields, making it the procurement-smart choice for time-sensitive projects. [2]
Irritant